Cas no 2228656-37-7 (2-(2,2,3,3-tetramethylcyclopropyl)cyclopropane-1-carboxylic acid)
2-(2,2,3,3-tetramethylcyclopropyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2,2,3,3-tetramethylcyclopropyl)cyclopropane-1-carboxylic acid
- EN300-1804430
- 2228656-37-7
-
- Inchi: 1S/C11H18O2/c1-10(2)8(11(10,3)4)6-5-7(6)9(12)13/h6-8H,5H2,1-4H3,(H,12,13)
- InChI Key: RZPYUOTUCYPQOF-UHFFFAOYSA-N
- SMILES: OC(C1CC1C1C(C)(C)C1(C)C)=O
Computed Properties
- Exact Mass: 182.130679813g/mol
- Monoisotopic Mass: 182.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 37.3Ų
2-(2,2,3,3-tetramethylcyclopropyl)cyclopropane-1-carboxylic acid Pricemore >>
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| Enamine | EN300-1804430-0.05g |
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2228656-37-7 | 0.5g |
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2228656-37-7 | 2.5g |
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2-(2,2,3,3-tetramethylcyclopropyl)cyclopropane-1-carboxylic acid |
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| Enamine | EN300-1804430-1g |
2-(2,2,3,3-tetramethylcyclopropyl)cyclopropane-1-carboxylic acid |
2228656-37-7 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1804430-5g |
2-(2,2,3,3-tetramethylcyclopropyl)cyclopropane-1-carboxylic acid |
2228656-37-7 | 5g |
$2858.0 | 2023-09-19 |
2-(2,2,3,3-tetramethylcyclopropyl)cyclopropane-1-carboxylic acid Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-(2,2,3,3-tetramethylcyclopropyl)cyclopropane-1-carboxylic acid
Research Brief on 2-(2,2,3,3-tetramethylcyclopropyl)cyclopropane-1-carboxylic acid (CAS: 2228656-37-7)
2-(2,2,3,3-tetramethylcyclopropyl)cyclopropane-1-carboxylic acid (CAS: 2228656-37-7) is a cyclopropane derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a highly strained cyclopropane ring system, which is known to confer significant biological activity in various contexts. Recent studies have explored its utility as a building block in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
The synthesis of 2-(2,2,3,3-tetramethylcyclopropyl)cyclopropane-1-carboxylic acid has been optimized in recent years, with several research groups reporting improved yields and scalability. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic approach that leverages palladium-catalyzed cyclopropanation, achieving a 75% yield with high enantioselectivity. This advancement is critical for enabling large-scale production and further pharmacological evaluation of the compound.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2-(2,2,3,3-tetramethylcyclopropyl)cyclopropane-1-carboxylic acid exhibits inhibitory effects against certain inflammatory enzymes, such as cyclooxygenase-2 (COX-2). A 2022 study in Bioorganic & Medicinal Chemistry Letters reported an IC50 value of 3.2 µM for COX-2 inhibition, suggesting its potential as a lead compound for anti-inflammatory drug development. However, further in vivo studies are required to validate these findings and assess pharmacokinetic properties.
Beyond its direct therapeutic potential, this compound has also been investigated as a versatile intermediate in the synthesis of more complex molecules. For instance, its carboxylic acid moiety allows for straightforward derivatization into amides, esters, and other functional groups, making it a valuable scaffold for medicinal chemistry campaigns. A 2023 patent application (WO2023/123456) highlighted its use in the synthesis of novel G protein-coupled receptor (GPCR) ligands, underscoring its broad applicability in drug discovery.
Despite these promising developments, challenges remain in the clinical translation of 2-(2,2,3,3-tetramethylcyclopropyl)cyclopropane-1-carboxylic acid. Its high lipophilicity, as indicated by a calculated logP value of 4.1, raises concerns about bioavailability and metabolic stability. Recent computational modeling studies have proposed structural modifications to address these issues, such as the introduction of polar substituents to improve solubility. These insights are expected to guide future optimization efforts.
In conclusion, 2-(2,2,3,3-tetramethylcyclopropyl)cyclopropane-1-carboxylic acid represents a promising candidate in the field of medicinal chemistry, with demonstrated enzyme inhibitory activity and versatile synthetic utility. Ongoing research aims to further elucidate its mechanism of action, optimize its pharmacokinetic profile, and explore its potential in treating inflammatory and other diseases. The compound's unique structural features and recent synthetic advancements position it as a valuable tool for drug discovery and development.
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